

Technical Guide: Nomenclature and Properties of 6-Chloropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-cyanopyridine

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Abstract: This document provides a detailed guide to the IUPAC nomenclature, structure, and physicochemical properties of the compound commonly known as **2-Chloro-5-cyanopyridine**. The preferred IUPAC name is established as 6-chloropyridine-3-carbonitrile. This guide presents its chemical identifiers and key quantitative data in a structured format to support research and development activities. A logical diagram is included to illustrate the basis of the IUPAC naming convention.

IUPAC Nomenclature

The chemical compound with the common name **2-Chloro-5-cyanopyridine** is officially named according to the International Union of Pure and Applied Chemistry (IUPAC) standards. Based on the prioritization of functional groups, the nitrile ($-C\equiv N$) group is designated as the principal characteristic group, making the parent molecule a pyridinecarbonitrile.

- Preferred IUPAC Name: 6-chloropyridine-3-carbonitrile^{[1][2]}
- Common Name: **2-Chloro-5-cyanopyridine**^{[3][4][5]}
- Other Synonyms: 6-Chloronicotinonitrile^[6], 2-Chloropyridine-5-carbonitrile^{[3][4]}

The naming convention prioritizes the carbonitrile group. The pyridine ring is numbered starting from the nitrogen atom as position 1. The carbonitrile group is located at position 3, and the

chloro group is at position 6.

Chemical Structure and Nomenclature Rationale

The structure and numbering of the pyridine ring are fundamental to understanding its IUPAC name. The nitrogen atom is assigned position 1, and the ring is numbered to give the principal functional group (carbonitrile) the lowest possible locant, which is 3. This numbering scheme places the chlorine atom at position 6.

IUPAC Numbering for 6-chloropyridine-3-carbonitrile.

Physicochemical Properties

This compound is a white to yellow crystalline solid that serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.^{[1][5]} The key quantitative properties are summarized below.

Property	Value
Molecular Formula	C ₆ H ₃ ClN ₂ ^{[1][4][5]}
Molecular Weight	138.55 g/mol ^[4]
CAS Number	33252-28-7 ^{[1][3][4]}
Melting Point	114–121 °C ^{[1][3][7]}
Appearance	White to cream or yellow crystals/powder ^[1]
InChI Key	ORIQLMBUPMABDV-UHFFFAOYSA-N ^{[1][3]}
SMILES	<chem>Clc1ccc(cn1)C#N</chem> ^[3]

Experimental Protocols

As this technical guide focuses on the nomenclature and fundamental properties of a chemical compound, it does not cite specific experiments. Detailed experimental protocols for the synthesis, purification, or application of 6-chloropyridine-3-carbonitrile are highly specific to the desired outcome and can be found in dedicated synthetic chemistry literature and patents. For example, one method involves the reaction of nicotinamide-1-oxide with phosphorus

pentachloride and phosphorus oxychloride.[8] This compound is a key intermediate in the synthesis of various pharmaceutical agents, agrochemicals, and advanced materials.[5]

Conclusion

The correct and preferred IUPAC name for the compound commonly referred to as **2-Chloro-5-cyanopyridine** is 6-chloropyridine-3-carbonitrile. This nomenclature is based on the prioritization of the carbonitrile functional group. Understanding the precise chemical name and structure is critical for accurate documentation, database searching, and regulatory submissions in the fields of chemical research and drug development.

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